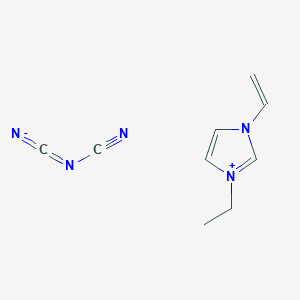

1-Allyl-3-ethylimidazolium dicyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Allyl-3-ethylimidazolium dicyanamide is an ionic liquid, a type of salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allyl-3-ethylimidazolium dicyanamide can be synthesized through a two-step process:

-

Formation of 1-Allyl-3-ethylimidazolium chloride

Reactants: 1-ethylimidazole and allyl chloride.

Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, under reflux conditions.

:Reaction: C2H5N2H+C3H5Cl→C6H9N2Cl+HCl

-

Formation of this compound

Reactants: 1-Allyl-3-ethylimidazolium chloride and sodium dicyanamide.

Conditions: This reaction is typically performed in water or an organic solvent like methanol, at room temperature.

:Reaction: C6H9N2Cl+NaN(CN)2→C6H9N2N(CN)2+NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-ethylimidazolium dicyanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the dicyanamide anion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in aqueous solution.

Major Products Formed

Oxidation: Oxidized imidazolium derivatives.

Reduction: Reduced imidazolium derivatives.

Substitution: Substituted imidazolium compounds with different anions.

Scientific Research Applications

Applications Overview

1-Allyl-3-ethylimidazolium dicyanamide has been investigated for various applications:

Solvent for Chemical Reactions

- Used as a solvent for dissolving cellulose and other biopolymers.

- Facilitates chemical reactions involving metal ions, enhancing catalytic processes .

Biological Applications

- Exhibits potential antimicrobial properties, inhibiting the growth of certain fungi and bacteria.

- Investigated for its cytotoxic effects on various cell lines, indicating possible applications in drug delivery systems .

Material Science

- Employed in the extraction of metal ions and preparation of functional materials.

- Shows promise in phase separation processes due to its unique solvation properties .

Energy Applications

- Studied as a hypergolic fuel, where it reacts with oxidizers to produce energy efficiently.

- Its oxidation mechanisms have been explored to develop next-generation fuels .

A study evaluated the cytotoxicity of this compound on different cell lines. The results indicated varying levels of toxicity based on concentration:

| Concentration (mM) | Cell Viability (%) | Cell Line |

|---|---|---|

| 0.1 | 95 | HEK293T |

| 1 | 80 | HEK293T |

| 10 | 50 | HepG2 |

| 100 | 20 | HepG2 |

Findings :

- At lower concentrations (0.1 mM), minimal cytotoxicity was observed.

- Higher concentrations (≥10 mM) significantly reduced cell viability, suggesting potential toxic effects on liver cells (HepG2) .

Case Study 2: Separation Processes

Research has shown that ionic liquids containing dicyanamide groups can selectively separate binary mixtures such as hexane/hex-1-ene and cyclohexane/cyclohexene. The selectivity and capacity were measured, revealing promising results for industrial applications:

| Ionic Liquid | Selectivity for Hexane/Hex-1-Ene |

|---|---|

| This compound | High |

| 1-Ethyl-3-methylimidazolium dicyanamide | Very High |

These findings suggest that these ionic liquids could be effectively used in petrochemical industries for separation processes .

Mechanism of Action

The mechanism by which 1-Allyl-3-ethylimidazolium dicyanamide exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. The dicyanamide anion can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

- 1-Allyl-3-methylimidazolium dicyanamide

- 1-Butyl-3-methylimidazolium dicyanamide

- 1-Ethyl-3-methylimidazolium dicyanamide

Uniqueness

1-Allyl-3-ethylimidazolium dicyanamide is unique due to its specific combination of the allyl and ethyl groups on the imidazolium ring. This combination imparts distinct solubility and thermal properties compared to other similar compounds. For example, the presence of the allyl group can enhance the compound’s reactivity in certain chemical reactions, while the ethyl group can influence its solubility in various solvents.

Q & A

Basic Research Questions

Q. What are the standard synthesis and purification protocols for imidazolium-based dicyanamide ionic liquids?

- Methodology :

- Synthesis : Typically involves anion metathesis. For example, 1-Allyl-3-methylimidazolium bromide reacts with silver dicyanamide (Ag[N(CN)₂]) or potassium dicyanamide (K[N(CN)₂]) in aqueous or acetone media. The product is filtered to remove halide salts and dried under vacuum .

- Purification : ILs are often subjected to prolonged vacuum drying (e.g., 70°C for 48 hours under 0.01 Pa) to reduce water content. Karl Fischer titration ensures residual water ≤0.2% .

- Characterization : ¹H-NMR, FTIR, and elemental analysis confirm structure and purity (≥98%) .

Q. How are thermophysical properties (density, viscosity, conductivity) measured for dicyanamide-based ILs?

- Key Properties :

| Property | Value (for AMIm DCA) | Measurement Technique | Reference |

|---|---|---|---|

| Density (24°C) | 1.11 g/cm³ | Pycnometry or Anton-Paar densimeter | |

| Viscosity (25°C) | 18 cP | Rotational viscometer (e.g., SVM 3000) | |

| Conductivity (30°C) | 17.0 mS/cm | Impedance spectroscopy |

- Standard Protocols : Calibrate instruments with reference fluids, maintain controlled temperature (±0.1°C), and report uncertainty ranges (e.g., ±0.4% for density) .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of allyl-functionalized dicyanamide ILs, and how are they studied?

- Case Study : Oxidation of 1-Allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) with NO₂ forms nitrites (RONO) and nitroamines (R₁R₂NNO₂), detected via FTIR and Raman spectroscopy. The allyl group’s double bond facilitates radical-mediated pathways .

- Kinetic Analysis : Reaction rates are monitored using levitated droplet experiments heated with a CO₂ laser. Activation energy (38.5 ± 2.3 kJ/mol) is derived from Arrhenius plots .

- Recommendation : For 1-Allyl-3-ethyl variants, compare steric/electronic effects of ethyl vs. methyl substituents using DFT calculations .

Q. How can molecular dynamics (MD) simulations predict solvation behavior and ion-pair interactions in dicyanamide ILs?

- Approach :

- Force Fields : Use OPLS-AA or CHARMM parameters for imidazolium cations and dicyanamide anions. Validate simulations against experimental density and diffusion coefficients .

- Key Findings : MD studies of [EMIM][DCA] reveal strong cation-anion hydrogen bonding and low viscosity due to [N(CN)₂]⁻’s weakly coordinating nature .

- Experimental Synergy : Pair simulations with ¹H-NMR chemical shifts to probe hydrogen bonding .

Q. What strategies enhance the performance of dicyanamide ILs in electrochemical applications (e.g., batteries or biosensors)?

- Battery Electrolytes :

- Zn Electrodeposition : [EMIM][DCA] suppresses dendrite growth in alkaline electrolytes by forming a stable SEI layer. Optimize IL concentration (e.g., 0.1–0.5 M) using cyclic voltammetry and SEM .

Q. Data Contradictions and Recommendations

- Density Discrepancies : Reported densities for [AMIM][DCA] vary (1.11 g/cm³ in vs. 1.101 g/cm³ for [EMIM][DCA] in ). Attribute differences to purity, measurement techniques, or substituent effects.

- Toxicity vs. Anion Type : Dicyanamide ILs exhibit higher toxicity than chloride analogues . Prioritize structural modifications (e.g., alkyl chain length) to mitigate toxicity while retaining functionality.

Properties

Molecular Formula |

C9H11N5 |

|---|---|

Molecular Weight |

189.22 g/mol |

IUPAC Name |

cyanoiminomethylideneazanide;1-ethenyl-3-ethylimidazol-3-ium |

InChI |

InChI=1S/C7H11N2.C2N3/c1-3-8-5-6-9(4-2)7-8;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1 |

InChI Key |

QAHDGEVOWGULON-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.C(=[N-])=NC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.